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Compound of Interest

Compound Name:
1-Boc-3-[(3-bromobenzyl-amino)-

methyl]-pyrrolidine

CAS No.: 887590-81-0

Cat. No.: B15146683

Get Quote

Focus Compound:tert-Butyl (3-bromobenzyl)carbamate (N-Boc-3-bromobenzylamine)

Executive Summary & Nomenclature Clarification
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

In the context of high-throughput medicinal chemistry, the term "1-Boc-3-bromobenzyl

derivative" most frequently refers to tert-butyl (3-bromobenzyl)carbamate. This bifunctional

building block serves as a critical "orthogonal linker," possessing two distinct reactive sites:

The Aryl Bromide (C-3 position): A handle for palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Buchwald-Hartwig).

The Boc-Protected Amine (Benzylic position): A masked primary amine that provides

solubility and stability during earlier synthetic steps, released only under acidic conditions.

This guide provides an in-depth analysis of the physicochemical properties, synthesis, and

reactivity profile of this specific scaffold.
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Physicochemical Properties & Molecular Weight[1]
[2][3][4][5][6][7][8]
The following data aggregates experimental and predicted values for tert-butyl (3-

bromobenzyl)carbamate.

Table 1: Core Physical Specifications
Property Value Notes

IUPAC Name

tert-butyl N-[(3-

bromophenyl)methyl]carbamat

e

Common Name N-Boc-3-bromobenzylamine
"1-Boc-3-bromobenzyl"

(Colloquial)

CAS Number 171663-13-1
Primary CAS for the 3-isomer

[1]

Molecular Formula C₁₂H₁₆BrNO₂

Molecular Weight 286.17 g/mol Monoisotopic Mass: 285.04 Da

Physical State White to Off-White Solid
Low-melting solid (approx. 40–

50°C)

Solubility DCM, THF, EtOAc, MeOH Insoluble in water

LogP (Predicted) 3.10 Moderate lipophilicity [1]

H-Bond Donors 1 (NH group)

H-Bond Acceptors 2 (Carbonyl and Ether oxygen)

Structural Insight
The meta-substitution pattern of the bromine atom is crucial. Unlike para-substituted

analogues, the meta-bromide induces a "kink" in the molecular geometry, which can improve

the solubility of downstream pharmaceutical candidates by disrupting crystal packing.
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Synthetic Pathway & Manufacturing Logic
The synthesis of this derivative is a classic protection strategy, but process control is vital to

prevent bis-protection or side reactions.

Reaction Logic
The synthesis utilizes Di-tert-butyl dicarbonate (Boc₂O) to protect 3-bromobenzylamine.

Why Boc? The Boc group is stable to basic conditions (required for Suzuki coupling) and

nucleophiles, but labile to acids (TFA/HCl).

Why Base? A base (TEA or NaOH) is required to neutralize the liberated carbonic acid and

drive the equilibrium forward.

Visualization: Synthesis Workflow
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Caption: Figure 1. Step-wise formation of the carbamate linkage via nucleophilic addition-

elimination.

Experimental Protocols
Protocol A: Synthesis of tert-Butyl (3-
bromobenzyl)carbamate
Standard Operating Procedure (SOP) for 10g Scale

Reagents:
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3-Bromobenzylamine hydrochloride (1.0 equiv)

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

Triethylamine (TEA) (2.5 equiv)

Dichloromethane (DCM) (10 mL/g of substrate)

Methodology:

Suspension: Charge a round-bottom flask with 3-bromobenzylamine HCl and DCM. The salt

will not fully dissolve initially.

Neutralization: Cool to 0°C. Add TEA dropwise. The mixture will clarify as the free amine is

liberated.

Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes. Reasoning:

Slow addition prevents exotherms and ensures selectivity.

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor via

TLC (Hexane:EtOAc 4:1). The amine spot (baseline) should disappear; a new high-Rf spot

(Product) appears.

Workup (Critical for Purity):

Wash organic layer with 1M HCl (removes unreacted amine).

Wash with Sat. NaHCO₃ (removes by-product tert-butanol and acidic impurities).

Wash with Brine.

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

Purification: If the solid is off-white/yellow, recrystallize from Hexane/EtOAc.

Protocol B: Suzuki-Miyaura Cross-Coupling
Utilization of the Aryl Bromide Handle
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Reagents:

1-Boc-3-bromobenzyl derivative (1.0 equiv)

Aryl Boronic Acid (1.2 equiv)

Pd(dppf)Cl₂·DCM (0.05 equiv)

K₂CO₃ (3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

Degassing: Combine reagents in a microwave vial or flask. Sparge with Nitrogen for 10 mins.

Reasoning: Oxygen poisons Pd(0) species, leading to homocoupling.

Heating: Heat to 80–90°C for 4–12 hours.

Filtration: Filter through a Celite pad to remove Palladium black.

Note: The Boc group remains intact under these basic conditions, preserving the amine for

later stages.

Reactivity Profile & Orthogonality
The value of this molecule lies in its Chemo-Orthogonality. It allows researchers to modify the

aromatic ring before exposing the reactive amine.

Visualization: Divergent Reactivity
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Caption: Figure 2. Orthogonal reaction pathways. Path B is typically executed first in library

synthesis.

Storage and Stability (E-E-A-T)
Based on standard carbamate stability profiles:

Temperature: Store at 2–8°C. While stable at RT, refrigeration prevents slow hydrolysis or

discoloration over months.

Moisture: Keep desiccated. Although hydrophobic, the carbamate can hydrolyze in the

presence of strong moisture and trace acid over long periods.

Light: Generally light stable, but amber vials are recommended due to the benzylic bromide

moiety's potential (albeit low) photosensitivity compared to benzyl bromides (where Br is on

the alkyl chain). Note: In this compound, Br is on the ring, making it significantly more stable

than benzyl bromide.
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To cite this document: BenchChem. [Technical Guide: Characterization and Utilization of 1-
Boc-3-Bromobenzyl Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15146683/docs#technical-guide-characterization-
and-utilization-of-1-boc-3-bromobenzyl-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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